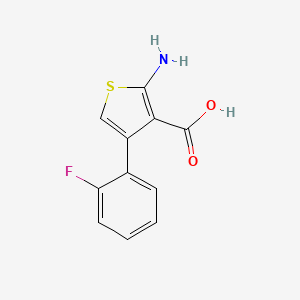![molecular formula C15H13BrCl2N2O3S B15089234 Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]- CAS No. 648859-82-9](/img/structure/B15089234.png)
Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, dichlorophenyl, and sulfonyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]- typically involves multiple steps, including the introduction of bromine and sulfonyl groups to the propanamide backbone. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom to the propanamide structure.
Sulfonylation: Addition of the sulfonyl group, often using sulfonyl chlorides under basic conditions.
Coupling Reactions: Formation of the final compound through coupling reactions, such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups, such as nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Properties
CAS No. |
648859-82-9 |
|---|---|
Molecular Formula |
C15H13BrCl2N2O3S |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
2-bromo-N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H13BrCl2N2O3S/c1-9(16)15(21)19-12-2-4-14(5-3-12)24(22,23)20-13-7-10(17)6-11(18)8-13/h2-9,20H,1H3,(H,19,21) |
InChI Key |
CXGNUMLUNZHOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)



![Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B15089222.png)



![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
